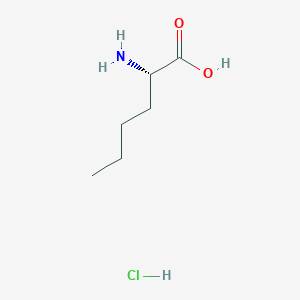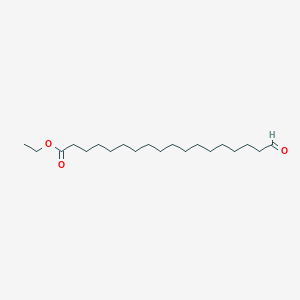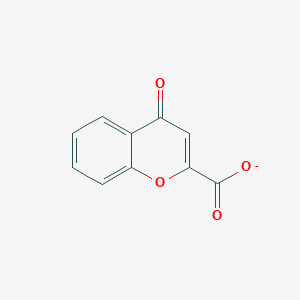
(E)-3-(1H-Indol-7-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1H-Indol-7-yl)acrylonitrile is an organic compound that features an indole moiety linked to an acrylonitrile group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the acrylonitrile group can influence the reactivity and properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Indol-7-yl)acrylonitrile typically involves the reaction of an indole derivative with an acrylonitrile precursor. One common method is the Knoevenagel condensation, where an indole aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-3-(1H-Indol-7-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acrylonitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-3-ethylamine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(1H-Indol-7-yl)acrylonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The acrylonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
(E)-3-(1H-Indol-3-yl)acrylonitrile: Similar structure but with the acrylonitrile group at a different position.
Indole-3-acetonitrile: Lacks the (E)-configuration and has different reactivity.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acrylonitrile group.
Uniqueness
(E)-3-(1H-Indol-7-yl)acrylonitrile is unique due to its specific configuration and the presence of both the indole and acrylonitrile groups, which can influence its chemical and biological properties.
特性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(E)-3-(1H-indol-7-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H8N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1-6,8,13H/b5-2+ |
InChIキー |
YNIUSMYZKCTWDZ-GORDUTHDSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)/C=C/C#N)NC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)C=CC#N)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


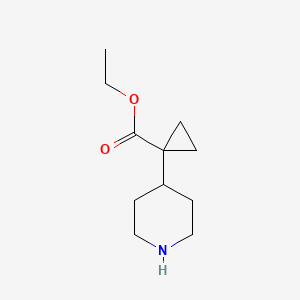

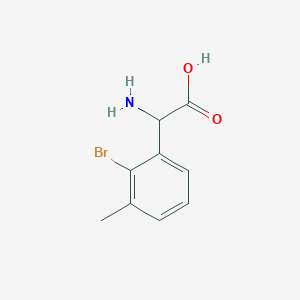
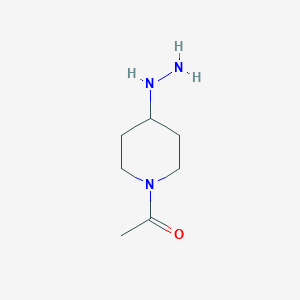

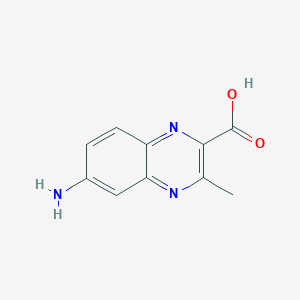
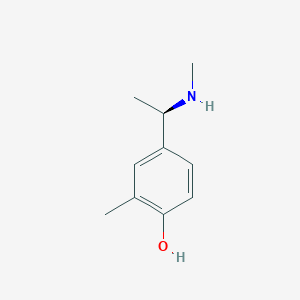
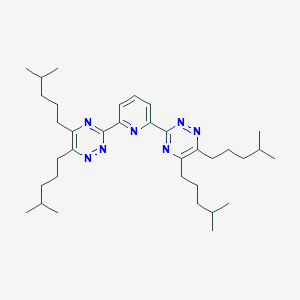
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
